Cas no 72727-67-4 (3-Buten-2-one,4-bicyclo[2.2.1]hept-2-yl-3-methyl-)

3-Buten-2-one,4-bicyclo[2.2.1]hept-2-yl-3-methyl- structure
72727-67-4 structure
Product name:3-Buten-2-one,4-bicyclo[2.2.1]hept-2-yl-3-methyl-
CAS No:72727-67-4
MF:C12H18O
MW:178.270723819733
CID:571422
PubChem ID:175131

3-Buten-2-one,4-bicyclo[2.2.1]hept-2-yl-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-bicyclo[2.2.1]hept-2-yl-3-methyl-
    • 4-bicyclo[2.2.1]hept-2-yl-3-methyl-3-buten-2-one
    • (3E)-4-bicyclo[2.2.1]hept-2-yl-3-methylbut-3-en-2-one
    • 3-Buten-2-one, 4-bicyclo(2.2.1)hept-2-yl-3-methyl-
    • 4-(Bicyclo(2.2.1)hept-2-yl)-3-methylbut-3-en-2-one
    • 4-Bicyclo(2.2.1)hept-2-yl-3-methyl-3-buten-2-one
    • NS00063616
    • 3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-
    • DTXSID10888179
    • 72727-67-4
    • Inchi: InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h5,10-12H,3-4,6-7H2,1-2H3
    • InChI Key: SVXXTRPQQQPJMI-UHFFFAOYSA-N
    • SMILES: CC(=CC1CC2CCC1C2)C(=O)C

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.042
  • Boiling Point: 273.5°C at 760 mmHg
  • Flash Point: 115.4°C
  • Refractive Index: 1.558
  • PSA: 17.07

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